tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-6-4-5-9-10(15)7-13-8-14-9/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDDJAYYNLGCBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=NC=NC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675421 | |
| Record name | tert-Butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174007-44-3 | |
| Record name | tert-Butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for various pharmacological activities, which are summarized below:
Neurological Disorders
Research indicates that derivatives of this compound can serve as intermediates in the synthesis of drugs targeting neurodegenerative diseases such as Alzheimer's disease. Structural analogs have shown promise in modulating neuroinflammatory responses and improving cognitive functions.
Anti-inflammatory Activity
Studies have demonstrated that tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate exhibits significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, related compounds have shown IC50 values in the low micromolar range against COX-2, indicating potential for treating inflammatory diseases.
Anticancer Properties
Research has revealed that certain derivatives of the compound can induce apoptosis in various cancer cell lines. The mechanism involves modulation of cellular signaling pathways associated with cell survival and proliferation.
Case Studies
Several studies highlight the therapeutic potential of this compound:
Neuroprotective Effects
A study demonstrated that a derivative improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation and neuroinflammation.
Anti-inflammatory Efficacy
In a rat model of arthritis, administration of a related compound resulted in significant reductions in paw edema and inflammatory cytokines, showcasing its potential as an anti-inflammatory agent.
Cancer Cell Line Studies
Research involving human cancer cell lines revealed that treatment with this compound led to increased apoptosis rates and decreased proliferation, indicating its potential as an anticancer therapeutic.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, inhibiting enzymatic activity, or modulating signaling pathways. The pathways involved can vary depending on the biological context and the specific derivatives of the compound.
Comparison with Similar Compounds
Substituent Variations at Position 2
Modifications at position 2 significantly alter electronic, steric, and bioactive properties:
Key Observations :
Variations in the Pyridopyrimidine Scaffold
Differences in ring saturation and fused heterocycles impact bioactivity:
Key Observations :
Biological Activity
tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₇N₃O₂
- Molecular Weight : 235.28 g/mol
- CAS Number : 1174007-44-3
The structure includes a pyrido-pyrimidine framework which is significant for its biological interactions. The presence of the tert-butyl group enhances lipophilicity, potentially influencing solubility and permeability in biological systems.
Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit promising antiviral properties. For instance, derivatives of pyrido-pyrimidines have shown efficacy against herpes simplex virus type-1 (HSV-1), with certain modifications leading to improved activity levels. While specific data on this compound remains limited, the structural similarity suggests potential antiviral applications .
Anticancer Potential
Compounds in the pyrido-pyrimidine class have been investigated for their anticancer properties. For example, related compounds have demonstrated inhibition of cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell cycle regulation and apoptosis. The unique nitrogen-rich structure of this compound may contribute to similar effects .
Enzyme Inhibition
Preliminary investigations into the enzyme inhibition capabilities of pyrido-pyrimidines reveal potential as inhibitors of kinases involved in inflammatory responses. For instance, pyrazolyl-ureas have shown IC50 values in the nanomolar range against p38 MAPK, suggesting that similar derivatives could inhibit relevant pathways in inflammation and cancer .
The biological mechanisms underlying the activity of this compound are likely multifaceted:
- Interaction with DNA/RNA : Nitrogen-containing heterocycles often exhibit intercalative properties which can interfere with nucleic acid synthesis.
- Kinase Inhibition : Compounds with similar structures have been shown to inhibit key kinases involved in signaling pathways critical for cell survival and proliferation.
Comparative Analysis
To better understand the potential of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| tert-Butyl 2-chloro-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate | C₁₂H₁₆N₃O₂Cl | Chlorine at position 2 | Potential anticancer activity |
| 2-Chloro-7-methylpyrido[3,2-d]pyrimidin-5(6H)-carboxylic acid | C₉H₈ClN₃O₂ | Methyl group substitution | Antibacterial properties |
| 5-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidin-6(5H)-one | C₁₂H₈ClF₃N₄O | Trifluoromethyl group | Antiviral activity |
This table highlights the diversity within this chemical class and underscores the importance of specific substituents on biological activity.
Case Studies
- Antiviral Efficacy : A study on pyrido-pyrimidines demonstrated that structural modifications significantly enhance antiviral activity against HSV-1. The findings suggest that further exploration into tert-butyl derivatives could yield similarly effective agents .
- Cancer Cell Proliferation : Research has shown that certain pyrido-pyrimidines can inhibit tumor growth in vitro by inducing apoptosis in cancer cells. This highlights a promising avenue for drug development targeting cancer therapies .
Preparation Methods
Key Preparation Methods and Synthetic Routes
Boc Protection of Pyrido-Pyrimidine Intermediates
One common approach involves the tert-butyl carbamate (Boc) protection of pyrido-pyrimidine intermediates. For example, tert-butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate is prepared by reacting an intermediate pyrido-pyrimidine compound with di-tert-butyl dicarbonate ((Boc)2O) and triethylamine in dichloromethane at 0–20 °C for 16 hours. The reaction mixture is then worked up by aqueous extraction and purified by flash chromatography to yield the Boc-protected product with a typical yield around 74%.
Reaction Conditions Summary
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc protection | (Boc)2O, triethylamine, DCM, 0–20 °C, 16 h | 74 | Purification by flash chromatography |
Suzuki Coupling for Aryl Substitution
In related pyrido-pyrimidine derivatives, Suzuki coupling is employed to introduce aryl groups at specific positions on the heterocyclic core. For example, tert-butyl 2,4-bis(4-methoxyphenyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is synthesized by reacting a dichloro-substituted pyrido-pyrimidine intermediate with arylboronic acids in the presence of Pd(dppf)Cl2 catalyst and potassium carbonate base. This step is crucial for diversifying the molecule for biological activity studies.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Suzuki coupling | Arylboronic acid, Pd(dppf)Cl2, K2CO3, solvent, reflux | Introduces aryl groups at C2, C4 |
Boc Deprotection and Subsequent Functionalization
Following Boc protection and aryl substitution, Boc deprotection is typically performed using trifluoroacetic acid (TFA) in dichloromethane. The resulting free amine intermediate can then be condensed with various acids or acid derivatives using coupling reagents such as HATU to yield ester or amide derivatives.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Boc deprotection | TFA/CH2Cl2 | Removes Boc protecting group |
| Coupling | HATU, acid derivatives | Forms ester or amide linkages |
Detailed Research Findings and Analysis
- The Boc protection step is essential for stabilizing the carboxylate group during subsequent transformations, preventing unwanted side reactions.
- Suzuki coupling allows for selective functionalization at the 2 and 4 positions of the pyrido-pyrimidine ring, enabling structural diversity for SAR (structure-activity relationship) studies.
- The use of Pd(dppf)Cl2 as a catalyst and K2CO3 as a base in Suzuki reactions is well-established for high yields and selectivity.
- Boc deprotection with TFA is mild and efficient, preserving the integrity of the heterocyclic core.
- Subsequent coupling reactions with HATU facilitate the introduction of biologically relevant side chains.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Boc protection | Pyrido-pyrimidine intermediate | (Boc)2O, TEA, DCM, 0–20 °C, 16 h | tert-Butyl protected pyrido-pyrimidine | ~74 |
| 2 | Suzuki coupling | Boc-protected dichloro pyrido-pyrimidine | Arylboronic acid, Pd(dppf)Cl2, K2CO3 | Aryl-substituted tert-butyl pyrido-pyrimidine | Variable |
| 3 | Boc deprotection | Aryl-substituted Boc-protected intermediate | TFA/CH2Cl2 | Free amine intermediate | High |
| 4 | Coupling (ester/amide) | Free amine intermediate | HATU, acid derivatives | Functionalized tert-butyl pyrido-pyrimidine | Variable |
Q & A
Q. What are the common synthetic routes for tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate?
This compound is typically synthesized through multi-step protocols involving cyclization, Boc protection, and coupling reactions. For example, a patent describes a five-step synthesis starting from ethyl chloro-2-(methylthio)pyrimidine-5-carboxylate, involving Boc protection (using Boc₂O and DMAP) and subsequent cyclization with DBU to form the pyridopyrimidine core . Key steps include column chromatography for purification and monitoring via mass spectrometry (MS) for intermediate validation . Microwave-assisted synthesis has also been employed for analogous scaffolds to enhance reaction efficiency .
Q. How is the purity and structural integrity of this compound verified in academic research?
Purity is assessed using HPLC (reported as ≥97% in commercial samples) , while structural confirmation relies on:
- Mass spectrometry (MS): ESI+ mode confirms molecular weights (e.g., [M+H]⁺ peaks) .
- NMR spectroscopy: ¹H and ¹³C NMR resolve substituent positions and stereochemistry .
- X-ray crystallography: Used to confirm conformational stability in derivatives (e.g., fluorobenzyl-substituted analogs) .
Advanced Research Questions
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
Yield optimization focuses on:
- Catalyst selection: Lewis acids like Cu(OTf)₂ enable efficient Mannich-type cyclizations under microwave heating .
- Protection/deprotection: Boc groups stabilize intermediates, with Boc₂O in DCM/DMAP achieving >80% yield in protection steps .
- Solvent and temperature control: Reactions in THF or DMF at 80°C improve solubility, while low-temperature quenching minimizes side products .
Q. How can researchers resolve contradictions in biological activity data among derivatives?
Discrepancies arise from structural modifications (e.g., substituent electronic effects) and assay conditions. For example:
- EGFR inhibition: Compound 5a (IC₅₀ = 14.8 nM) outperformed analogs due to its 4-anilino group, highlighting substituent-driven activity .
- Cellular vs. enzymatic assays: Derivatives with tert-butyl groups showed reduced cellular uptake despite strong enzymatic binding, necessitating logP optimization .
Cross-validation using orthogonal assays (e.g., Western blotting for EGFR phosphorylation ) is critical.
Q. What is the role of this compound in kinase inhibitor development?
It serves as a versatile scaffold for CDK4/6 and EGFR inhibitors. Key applications include:
- CDK4/6 inhibitors: Palbociclib analogs derived from tert-butyl intermediates exhibit sub-micromolar IC₅₀ values in cancer cell lines .
- EGFR-targeted therapies: 4-Anilino derivatives (e.g., 5a–p ) demonstrate dose-dependent suppression of EGFR phosphorylation, with IC₅₀ values as low as 5.67 µM in A549 cells .
- PROTAC development: Functionalized derivatives enable reversible-covalent targeting of KRASG12C, achieving sustained degradation in enzymatic assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
